Fukinone

Stereochemistry NMR Spectroscopy Conformational Analysis

Fukinone (19593-06-7) is a high-purity eremophilane sesquiterpene reference standard for PPARγ-mediated dendritic cell inhibition studies. Its steroid-like cis-decalin conformation differentiates it from ligularone and other analogs. The cisoid enone system undergoes defined autoxidation to yield distinct products (epoxides, petasitolone, peroxy hemiacetal), making it invaluable for oxidative stability comparisons and structure-activity relationship (SAR) studies within the eremophilane class. Not interchangeable with other eremophilane sesquiterpenes; order the exact compound for reliable immunopharmacology data. Inquire for batch-specific CoA, NMR, and HPLC purity documentation.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 19593-06-7
Cat. No. B012534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFukinone
CAS19593-06-7
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1CCCC2C1(CC(=C(C)C)C(=O)C2)C
InChIInChI=1S/C15H24O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h11-12H,5-9H2,1-4H3/t11-,12+,15+/m0/s1
InChIKeyHMLGXKHWABZSIS-YWPYICTPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fukinone (CAS 19593-06-7): Eremophilane Sesquiterpene Identity and Procurement-Relevant Characteristics


Fukinone (CAS 19593-06-7, UNII 75K4CFH63H) is a bicyclic eremophilane-type sesquiterpene ketone first isolated from Petasites japonicus Maxim [1]. The compound is characterized by a cis-decalin framework and a conjugated cisoid enone system [2]. Fukinone belongs to the class of eremophilane, 8,9-secoeremophilane and furoeremophilane sesquiterpenoids, and is also a constituent of Petasites hybridus (butterbur) and burdock [3]. The molecular formula is C15H24O with a molecular weight of 220.35 g/mol [4].

Why Generic Substitution Fails for Fukinone (CAS 19593-06-7): Conformational Specificity and Divergent Biological Activity Within the Eremophilane Class


Within the eremophilane sesquiterpene class, subtle structural variations produce pronounced differences in three-dimensional conformation, stability, and biological activity—rendering simple analog substitution scientifically unsound. Fukinone adopts a distinct "steroid-like" conformation in solution that differs fundamentally from closely related cis-decalin ketones such as ligularone [1]. Moreover, its cisoid enone system confers susceptibility to autoxidation that yields a product profile distinct from monoterpenic analogues like pulegone [2]. In immunological assays, fukinone and its epidioxy analog ZYFDC22 exhibit differential potentiation of PPARγ-mediated dendritic cell inhibition, demonstrating that even structurally adjacent analogs within the same plant source produce non-equivalent biological outcomes [3]. These compound-specific conformational and activity profiles preclude the assumption of functional interchangeability with alternative eremophilane sesquiterpenes.

Fukinone (CAS 19593-06-7) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Conformational Differentiation: Fukinone vs. Ligularone in Solution

Fukinone (3) and isoligularone (2) adopt a predominantly 'steroid-like' conformation in solution, in contrast to ligularone (1), which adopts a 'non-steroid-like' conformation [1]. NMR and CD spectroscopic evidence supports this conformational distinction, which is directly relevant to molecular recognition and potential biological interactions.

Stereochemistry NMR Spectroscopy Conformational Analysis Sesquiterpene Chemistry

Autoxidation Susceptibility: Fukinone vs. Pulegone Product Profile Comparison

Fukinone possesses a cisoid enone system that renders it susceptible to air oxidation [1]. The autoxidation products of fukinone include diastereomeric epoxides, petasitolone (hydroxy ketone), 8β-hydroxyeremophilenolide (lactol), and a peroxy hemiacetal. These products were compared with those derived from the autoxidation of pulegone, a monoterpenic analogue, which yields a different product distribution [1].

Oxidative Stability Terpene Chemistry Degradation Pathways Handling and Storage

PPARγ-Mediated Dendritic Cell Inhibition: Fukinone vs. ZYFDC22 Differential Activity

Fukinone (ZYFDC21) and 10βH-8α,12-Epidioxyeremophil-7(11)-en-8β-ol (ZYFDC22) were assessed for inhibition of DC maturation and activation in mouse bone marrow-derived dendritic cells [1]. Both compounds inhibited CD86 surface expression and TNF, IL-6, and IL-12p70 cytokine release upon LPS stimulation, with activity augmented by PPARγ agonists (15d-PGJ2, GW1929, TGZ). Notably, the study observed differences in the magnitude of inhibition between ZYFDC21 and ZYFDC22, demonstrating compound-specific activity within the same class.

Immunomodulation PPARγ Agonism Dendritic Cell Biology Anti-inflammatory

Synthetic Accessibility: Stereoselective Total Synthesis Yield of Racemic Fukinone

A stereoselective total synthesis of racemic fukinone was reported with a key step yield of 77% [1]. This synthetic route establishes a stereoselective entry into the eremophilane class and provides a benchmark for evaluating alternative synthetic strategies. The yield is reported for the preparation of a specific intermediate (504 mg isolated), which is directly relevant to procurement considerations for research quantities.

Total Synthesis Stereoselective Synthesis Process Chemistry Eremophilane Synthesis

Fukinone (CAS 19593-06-7) Best-Fit Application Scenarios for Scientific and Industrial Use


Immunomodulatory Studies Requiring PPARγ-Mediated Dendritic Cell Modulation

Fukinone (ZYFDC21) demonstrates inhibition of DC maturation markers CD86 and pro-inflammatory cytokines (TNF, IL-6, IL-12p70) in LPS-stimulated mouse bone marrow-derived DCs, with activity potentiated by PPARγ agonists [1]. This compound is appropriate for studies investigating PPARγ-dependent immunomodulation and mucosal DC biology, where direct comparison with the epidioxy analog ZYFDC22 is required to establish structure-activity relationships within the eremophilane class [1].

Conformational Analysis and Molecular Recognition Studies of cis-Decalin Sesquiterpenes

Fukinone serves as a reference standard for 'steroid-like' cis-decalin conformation in solution [2]. This property makes fukinone particularly suitable for comparative conformational studies with non-steroid-like analogs such as ligularone, and for investigating the relationship between 3D molecular shape and biological target engagement in the eremophilane sesquiterpene class [2].

Oxidative Stability Studies and Degradation Pathway Characterization of cis-Enone Terpenes

Fukinone is appropriate for investigations requiring a model cisoid enone system to study air-induced autoxidation [3]. The compound yields a defined set of oxidation products—diastereomeric epoxides, petasitolone, 8β-hydroxyeremophilenolide, and a peroxy hemiacetal—making it a well-characterized reference for comparative oxidative stability studies with pulegone and related terpene ketones [3].

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